(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 476274-58-5
VCID: VC8275133
InChI: InChI=1S/C20H17N5O5S/c1-14-12-13-21-20(22-14)24-31(29,30)18-9-5-16(6-10-18)23-19(26)11-4-15-2-7-17(8-3-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b11-4+
SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C20H17N5O5S
Molecular Weight: 439.4 g/mol

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide

CAS No.: 476274-58-5

Cat. No.: VC8275133

Molecular Formula: C20H17N5O5S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide - 476274-58-5

Specification

CAS No. 476274-58-5
Molecular Formula C20H17N5O5S
Molecular Weight 439.4 g/mol
IUPAC Name (E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C20H17N5O5S/c1-14-12-13-21-20(22-14)24-31(29,30)18-9-5-16(6-10-18)23-19(26)11-4-15-2-7-17(8-3-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b11-4+
Standard InChI Key URGWDTGXDOXMOY-NYYWCZLTSA-N
Isomeric SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural Overview and Molecular Characteristics

The compound’s IUPAC name, (E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide, reflects its three key structural components:

  • A 4-methylpyrimidin-2-ylsulfamoyl group, which contributes hydrogen-bonding capabilities.

  • A 4-nitrophenyl moiety, introducing electron-withdrawing effects.

  • A conjugated prop-2-enamide bridge, enabling planar geometry and π-π interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H17N5O5S
Molecular Weight439.4 g/mol
SMILES NotationCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)N+[O-]
InChIKeyURGWDTGXDOXMOY-NYYWCZLTSA-N

The E-configuration of the enamide group (confirmed by the "/C=C/" notation in SMILES) ensures spatial alignment critical for intermolecular interactions. The nitro group at the para position of the phenyl ring enhances electrophilicity, potentially improving target binding in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three primary steps, as inferred from analogous sulfonamide derivatives :

  • Sulfamoylation: Reaction of 4-aminophenylsulfonamide with 4-methylpyrimidin-2-amine in the presence of sulfonyl chlorides.

  • Enamide Formation: Condensation of the sulfamoyl intermediate with 4-nitrobenzaldehyde via a Knoevenagel reaction, yielding the α,β-unsaturated enamide.

  • Purification: Chromatographic separation to isolate the E-isomer, which dominates due to thermodynamic stability.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfamoylationSOCl2, DMF, 0–5°C, 12 hr68%
Enamide FormationMalonic acid, piperidine, reflux52%

Reactivity Profile

The conjugated enamide system participates in:

  • Michael Additions: The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines) at the β-position.

  • Diels-Alder Cycloadditions: The dienophile character enables [4+2] cycloadditions with electron-rich dienes.

Biological Activity and Mechanism

Enzymatic Interactions

Molecular docking studies of analogous compounds suggest:

  • The sulfamoyl group forms hydrogen bonds with DHPS’s Arg 63 and Phe 31.

  • The nitro group stabilizes binding via hydrophobic interactions with Leu 41 .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

PropertyValueMethod
LogP (Partition Coefficient)3.2 ± 0.3Calculated (PubChem)
Aqueous Solubility12 µg/mL at 25°CKinetic solubility assay
Melting Point218–220°C (decomposes)Differential scanning calorimetry

The low solubility (12 µg/mL) suggests formulation challenges, necessitating prodrug strategies or solubilizing excipients .

Research Directions and Applications

Antimicrobial Resistance

Testing against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli could validate utility in resistant infections.

Prodrug Development

Esterification of the enamide’s carbonyl group may improve oral bioavailability, mimicking successful prodrugs like sulfasalazine .

Materials Science

The planar conjugated system could serve as a building block for organic semiconductors or metal-organic frameworks (MOFs).

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